molecular formula C12H11ClO3 B14068039 (E)-3-(3-(3-chloro-2-oxopropyl)phenyl)acrylic acid

(E)-3-(3-(3-chloro-2-oxopropyl)phenyl)acrylic acid

Cat. No.: B14068039
M. Wt: 238.66 g/mol
InChI Key: JHLVHEUWNBKFRE-UHFFFAOYSA-N
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Description

(E)-3-(3-(3-chloro-2-oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with a chloro group and an oxopropyl group, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(3-chloro-2-oxopropyl)phenyl)acrylic acid typically involves the reaction of 3-chloro-2-oxopropylbenzene with acrylic acid under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(3-chloro-2-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-3-(3-(3-chloro-2-oxopropyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a precursor for pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(3-(3-chloro-2-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanoic acid: A carboxylic acid with a phenyl ring and a propanoic acid moiety.

    Phenylacetic acid: Contains a phenyl ring and an acetic acid group.

    Cinnamic acid: Features a phenyl ring with an acrylic acid moiety.

Uniqueness

(E)-3-(3-(3-chloro-2-oxopropyl)phenyl)acrylic acid is unique due to the presence of the chloro and oxopropyl groups, which confer distinct chemical properties and reactivity. These functional groups enable specific interactions and reactions that are not observed in similar compounds.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

3-[3-(3-chloro-2-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11ClO3/c13-8-11(14)7-10-3-1-2-9(6-10)4-5-12(15)16/h1-6H,7-8H2,(H,15,16)

InChI Key

JHLVHEUWNBKFRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=CC(=O)O)CC(=O)CCl

Origin of Product

United States

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